3-Methoxy-2-methyl-2-cyclopentenone

Description

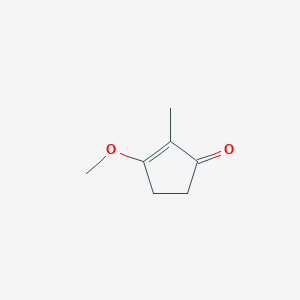

3-Methoxy-2-methyl-2-cyclopentenone is a cyclic enone derivative characterized by a five-membered cyclopentenone ring substituted with a methoxy group at the 3-position and a methyl group at the 2-position. Its molecular formula is C₇H₁₀O₂, with a calculated molecular weight of 126.15 g/mol. This compound is of interest in organic synthesis due to its reactive α,β-unsaturated ketone moiety, which participates in conjugate additions, Diels-Alder reactions, and catalytic reductions .

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-methoxy-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-5-6(8)3-4-7(5)9-2/h3-4H2,1-2H3 |

InChI Key |

UNOGKKKQILBOFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

Key Observations:

- Electron-Donating Effects: The methoxy group in this compound enhances electron density at the α,β-unsaturated ketone, increasing reactivity toward nucleophiles compared to non-substituted analogs like 3-methyl-2-cyclopentenone .

- Acidity Differences : Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) exhibits higher acidity due to the hydroxyl group (pKa ~4–5), enabling deprotonation under mild conditions, unlike its methoxy counterpart .

Physicochemical Properties

- Boiling Points: While exact data for this compound is unavailable, analogs like 2-methylcyclopentanone boil at 139–140°C . The methoxy group likely raises the boiling point slightly due to dipole interactions.

- Density: Methyl-substituted cyclopentenones (e.g., 3-methyl-2-cyclopentenone) have densities near 0.916 g/cm³, whereas methoxy groups may increase density marginally .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with a cyclopentenone precursor bearing a hydroxyl group at the 3-position. Diazomethane, a potent methylating agent, reacts with the hydroxyl group under controlled conditions to form the methoxy substituent. The reaction typically proceeds via an SN2 mechanism , where the deprotonated hydroxyl oxygen acts as a nucleophile, displacing nitrogen gas from diazomethane. Key considerations include:

-

Solvent selection : Anhydrous ether or tetrahydrofuran (THF) is preferred to avoid side reactions with protic solvents.

-

Temperature : Reactions are conducted at low temperatures (0–5°C) to mitigate the explosive risk associated with diazomethane.

-

Stoichiometry : A slight excess of diazomethane ensures complete conversion of the hydroxyl group.

Post-reaction purification involves fractional distillation or column chromatography to isolate the product from unreacted starting materials and by-products.

Alternative Methoxylation Routes

Sodium Methoxide as a Base Catalyst

The use of sodium methoxide (NaOCH₃) in DMF, as described in CN103333070B, highlights an alternative pathway for introducing methoxy groups. In this context, NaOCH₃ could facilitate both cyclization and methoxylation steps:

-

Cyclization : A diketone or diester undergoes base-induced intramolecular condensation.

-

Methoxylation : The methoxide ion acts as a nucleophile, displacing leaving groups (e.g., halides) adjacent to carbonyl functionalities.

Limitations

-

Competition between cyclization and methoxylation may reduce yield.

-

Harsh reaction conditions (e.g., reflux at 100–110°C) could degrade sensitive intermediates.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methods discussed:

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Methoxy-2-methyl-2-cyclopentenone be optimized for reproducibility in academic labs?

- Methodological Answer : Start with precursor 3-Methyl-2-cyclopentenone (CAS 2758-18-1) and employ controlled methoxylation using anhydrous methanol and acid catalysis. Monitor reaction progress via GC-MS to track intermediate formation. Adjust stoichiometry of methoxy donors (e.g., methyl iodide) and reaction time to minimize side products like oligomers, which are common in cyclopentenone derivatives under acidic conditions . For purification, use fractional distillation (bp 145–161°C, depending on substituents) and validate purity via NMR (δ 2.1–2.5 ppm for methyl groups) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- GC-MS : Confirm molecular ion peaks at m/z 126 (C₇H₁₀O₂) and fragmentation patterns (e.g., loss of methoxy group).

- NMR : Use ¹H-NMR to distinguish between methyl (δ 1.2–1.5 ppm) and methoxy (δ 3.3–3.5 ppm) protons. ¹³C-NMR resolves carbonyl (δ 210–220 ppm) and cyclic ketone carbons.

- IR : Validate carbonyl stretching (1700–1750 cm⁻¹) and methoxy C-O bonds (1100–1250 cm⁻¹).

Cross-reference with databases like NIST Chemistry WebBook to resolve discrepancies in spectral assignments .

Advanced Research Questions

Q. How do catalytic systems influence the stereochemical outcomes of this compound derivatives in Diels-Alder reactions?

- Methodological Answer : Test chiral Lewis acids (e.g., B(C₆F₅)₃) to control endo/exo selectivity. For example, B(C₆F₅)₃ catalyzes hydrosilylation of 3-Methyl-2-cyclopentenone, yielding 1,2-addition products with >90% enantiomeric excess (ee) under inert conditions . Compare with palladium-catalyzed reductions (e.g., triethylammonium formate system) to assess kinetic vs. thermodynamic product dominance. Use X-ray crystallography to resolve stereochemistry in cycloadducts .

Q. What computational methods are suitable for modeling the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate keto-enol tautomer stability. Solvent effects (e.g., polarity of methanol vs. DMSO) are modeled using the SMD continuum approach. Validate predictions experimentally via UV-Vis spectroscopy (λmax shifts) and variable-temperature NMR to observe proton exchange rates .

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

- DSC (Differential Scanning Calorimetry) : Identify polymorph transitions by heating samples at 10°C/min under nitrogen.

- HPLC-PDA : Quantify impurities using C18 columns and gradient elution (acetonitrile/water).

Cross-validate with literature from authoritative sources (e.g., Sigma-Aldrich technical notes) and report batch-specific data .

Experimental Design & Data Analysis

Q. What experimental controls are essential for studying the thermal degradation of this compound?

- Methodological Answer :

- Isothermal Stability Studies : Incubate samples at 40–80°C and monitor degradation via TGA (weight loss %) and GC-MS (volatile byproducts).

- Control for Oxygen Sensitivity : Conduct parallel experiments under nitrogen vs. ambient air to assess oxidation pathways.

- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .

Q. How should researchers design assays to evaluate the biological activity of this compound without interference from solvent artifacts?

- Methodological Answer :

- Solvent Selection : Use biocompatible solvents (e.g., DMSO at <0.1% v/v) confirmed via cytotoxicity assays.

- Blanking Experiments : Pre-treat cell lines with solvent-only controls and subtract background signals in fluorescence/absorbance assays.

- Dose-Response Validation : Ensure linearity in activity curves (R² > 0.95) and report IC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.